Lipophilicity Tuning: 1-Oxa-8-azaspiro[4.5]decan-4-ol Exhibits a Higher LogP than Morpholine, Improving Membrane Permeability While Retaining Polarity
The computed LogP of 1-oxa-8-azaspiro[4.5]decan-4-ol is 0.22 [1], whereas morpholine has a measured LogP of -0.86 [2]. This difference of +1.08 LogP units indicates that the spirocyclic scaffold is significantly less hydrophilic than morpholine while maintaining a topological polar surface area of 41.5 Ų, which is within the range favorable for oral bioavailability [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.22 |
| Comparator Or Baseline | Morpholine: LogP = -0.86 |
| Quantified Difference | +1.08 LogP units (target compound more lipophilic) |
| Conditions | Calculated LogP using ChemSrc database; morpholine measured LogP |
Why This Matters
Higher LogP enhances passive membrane diffusion and may improve CNS penetration without sacrificing aqueous solubility, a critical balance for drug candidates requiring oral bioavailability.
- [1] ChemSrc. 1-Oxa-8-azaspiro[4.5]decan-4-ol (9CI). CAS 757239-68-2. View Source
- [2] PubChem. Morpholine. Compound Summary CID 88283. View Source
- [3] ChemSrc. 1-Oxa-8-azaspiro[4.5]decan-4-ol (9CI). CAS 757239-68-2. View Source
